Pyrocatechol, 3,6-diisopropyl-
Description
The exact mass of the compound Pyrocatechol, 3,6-diisopropyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyrocatechol, 3,6-diisopropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrocatechol, 3,6-diisopropyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
20748-66-7 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3,6-di(propan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C12H18O2/c1-7(2)9-5-6-10(8(3)4)12(14)11(9)13/h5-8,13-14H,1-4H3 |
InChI Key |
GSYRNBLFBPODTD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=C(C=C1)C(C)C)O)O |
Canonical SMILES |
CC(C)C1=C(C(=C(C=C1)C(C)C)O)O |
Other CAS No. |
20748-66-7 |
Origin of Product |
United States |
Chemical Reactions Analysis
Sulfonation Reaction
Enzyme: Sulfotransferase 1A3/1A4 (SULT1A3)
Function: Catalyzes sulfate conjugation using 3'-phospho-5'-adenylyl sulfate (PAPS) as a cofactor.
Reaction:
Pyrocatechol → Sulfated pyrocatechol derivative
Key Details:
-
Gene Name: SULT1A3
-
Molecular Weight: 34,195.96 g/mol
-
Role: Involved in detoxification and regulation of small-molecule neurotransmitters.
Table 1: Sulfonation Reaction Parameters
| Parameter | Details |
|---|---|
| Cofactor | PAPS |
| Gene | SULT1A3 |
| Molecular Weight | 34,195.96 g/mol |
| Citation |
Reduction Reactions
Enzymes: Aldo-keto reductase family members (AKR1C3, AKR1C1, AKR1C2)
General Function: Reduction of aldehydes/ketones to alcohols using NADP.
Reaction:
trans-1,2-Dihydrobenzene-1,2-diol + NADP → Pyrocatechol + NADPH
Key Details:
-
AKR1C3 : Converts androstenedione to testosterone; MW = 36,866.91 g/mol.
-
AKR1C1 : Converts progesterone to 20-alpha-dihydroxyprogesterone; MW = 36,788.02 g/mol.
-
AKR1C2 : Inactivates 5-alpha-dihydrotestosterone; MW = 15,747.91 g/mol.
Table 2: Reduction Reactions by AKR Enzymes
| Enzyme | Gene | Molecular Weight | Role |
|---|---|---|---|
| AKR1C3 | AKR1C3 | 36,866.91 g/mol | Steroid hormone regulation |
| AKR1C1 | AKR1C1 | 36,788.02 g/mol | Bile transport, myelin formation |
| AKR1C2 | AKR1C2 | 15,747.91 g/mol | Androgen inactivation |
Glucuronidation
Enzyme: UDP-glucuronosyltransferase 1-1 (UGT1A1)
Function: Conjugates pyrocatechol with glucuronic acid for detoxification.
Reaction:
Pyrocatechol → Pyrocatechol glucuronide
Key Details:
-
Gene: UGT1A1
-
Molecular Weight: 59,590.91 g/mol
-
Role: Critical for eliminating xenobiotics and endogenous compounds.
Table 3: Glucuronidation Reaction
| Parameter | Details |
|---|---|
| Cofactor | UDP-glucuronic acid |
| Gene | UGT1A1 |
| Molecular Weight | 59,590.91 g/mol |
| Citation |
Dehydrogenation
Enzyme: Trans-1,2-dihydrobenzene-1,2-diol dehydrogenase (DHDH)
Function: Oxidizes trans-dihydrobenzene to pyrocatechol.
Reaction:
trans-1,2-Dihydrobenzene-1,2-diol → Pyrocatechol
Key Details:
-
Gene: DHDH
-
Molecular Weight: 36,381.71 g/mol
Table 4: Dehydrogenation Reaction
| Enzyme | Gene | Molecular Weight | Role |
|---|---|---|---|
| DHDH | DHDH | 36,381.71 g/mol | Catechol formation |
Other Transformations
Reaction:
Pyrocatechol → 3,4,5-trihydroxy-6-(2-hydroxyphenoxy)oxane-2-carboxylic acid
Key Details:
-
Mechanism: Likely involves oxidation and coupling reactions.
-
Product Structure: A polycyclic compound with hydroxyl and carboxylic acid groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
